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Introduction Monobutyl phthalate (MBP) is the primary and active metabolite of the widely

used plasticizer, di-n-butyl phthalate (DBP).[1] Due to the extensive use of DBP in consumer

products, including food packaging, personal care products, and medical devices, human

exposure to MBP is ubiquitous.[2][3] In-vitro toxicology studies are crucial for elucidating the

specific cellular and molecular mechanisms by which MBP exerts its toxic effects, independent

of the complex metabolic processes that occur in a whole organism. This document provides a

summary of key in-vitro findings, quantitative data, and detailed protocols for assessing the

toxicological impact of MBP on various cell types.

Toxicological Endpoints and Mechanisms
In-vitro studies have demonstrated that MBP can induce a range of toxic effects across

different cell and tissue types, primarily targeting the male reproductive system, but also

affecting ovarian, hepatic, and pancreatic cells.

1. Reproductive Toxicity

Leydig Cells: MBP is a known disruptor of steroidogenesis in Leydig cells.[1] Studies using

the murine Leydig tumor cell line (MLTC-1) have shown that MBP can have biphasic effects

on testosterone production, with low concentrations stimulating steroidogenesis and higher

concentrations causing inhibition.[1][4] The mechanism often involves the modulation of the

Steroidogenic Acute Regulatory Protein (StAR), which is a rate-limiting step in testosterone
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biosynthesis.[4][5] MBP exposure can affect the expression of key steroidogenic enzymes

such as P450scc and 3β-HSD.[1] In fetal rat testis explants, high concentrations of MBP

(10⁻³ M) slightly attenuated hCG-stimulated steroidogenesis.[6][7]

Sertoli Cells: Sertoli cells, which are essential for sperm development, are also a target of

MBP. In-vitro studies on rat Sertoli cells have investigated the effects of MBP on cell viability

and lactate dehydrogenase (LDH) leakage.[8] MBP has been shown to inhibit FSH-

stimulated cAMP accumulation in Sertoli cells, a key signaling pathway for their function.[9]

Combined exposure with other endocrine disruptors like nonylphenol can lead to

antagonistic effects on cell viability and membrane integrity.[10] Furthermore, MBP exposure

has been linked to the disruption of tight and gap junctions between Sertoli cells,

compromising the blood-testis barrier.[11]

Ovarian Follicles and Granulosa Cells: The effects of MBP on female reproductive cells are

less clear. One study using an in-vitro mouse antral follicle culture system found that,

surprisingly, MBP did not cause toxicity or affect follicle growth and viability, whereas its

parent compound, DBP, was detrimental.[2] However, other research has indicated that MBP

can increase progesterone production in mouse primary granulosa cells.[12]

2. Organ-Specific and Mechanistic Toxicity

Hepatotoxicity: Chronic exposure to environmental levels of MBP has been shown to

accelerate the growth of liver cancer cells (HepG2) in vitro.[13] The proposed mechanism

involves the reprogramming of cholesterol metabolism, which leads to cholesterol

accumulation and subsequent activation of the IRE1α-XBP1s pathway of the unfolded

protein response.[13] In zebrafish liver models, MBP can dysregulate the antioxidant system

and induce apoptosis.[14]

Pancreatic β-Cell Toxicity: MBP has been demonstrated to have a negative, disruptive role in

pancreatic beta cells. In-vitro exposure of INS-1 pancreatic beta cells to MBP resulted in

decreased cell viability and altered mRNA expression of genes crucial for beta-cell function

and survival, such as FOXO-1, PDX-1, INS-1, and BCL-2.[3]

Ferroptosis: A study on mouse Leydig TM-3 cells identified ferroptosis as a novel mechanism

of MBP-induced toxicity.[15] MBP exposure led to an accumulation of intracellular iron (Fe²⁺)

and lipid peroxidation, alongside the downregulation of Glutathione Peroxidase 4 (GPX4), a
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key enzyme in preventing ferroptosis. This process was found to be mediated through the

TNF/IL6/STAT3 signaling pathway.[15]

Data Presentation
Table 1: Quantitative Effects of MBP on Steroidogenesis and Cell Viability
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Cell
Line/Model

Species
Concentrati
on Range

Endpoint
Observed
Effect

Citation

MLTC-1
Leydig
Cells

Murine
1 - 1000
nmol/L

Progestero
ne
Production

Augmented
progestero
ne
production
in the
presence of
hCG, CT,
forskolin,
and 8-Br-
cAMP.

[4]

MLTC-1

Leydig Cells
Murine 10⁻⁹ - 10⁻⁶ M

Progesterone

Production

Dose-

dependent

increase in

progesterone

production

(29.76% at

10⁻⁷ M and

31.72% at

10⁻⁶ M).

[5]

MLTC-1

Leydig Cells
Murine

0.1 - 1000

µmol/L

Testosterone

Secretion

Biphasic

effect:

stimulation at

lowest doses,

inhibition at

higher doses.

[1]

H295R

Adrenocortica

l Cells

Human 1 - 500 µM Steroid

Hormones

At 500 µM,

significantly

decreased

testosterone

(22%),

androstenedi

one, and

[16]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/16999944/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3734203/
https://www.researchgate.net/publication/236948548_Effects_of_din-butyl_and_monobutyl_phthalate_on_steroidogenesis_pathways_in_the_murine_Leydig_tumor_cell_line_MLTC-1
https://www.mdpi.com/2073-4409/11/19/3029
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676714?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell
Line/Model

Species
Concentrati
on Range

Endpoint
Observed
Effect

Citation

corticosteron

e levels.

Fetal Testis

Explants
Rat 10⁻³ M

Testosterone

Production

Slightly

attenuated

hCG-

stimulated

steroidogene

sis; no effect

on basal

production.

[6][7]

Sertoli Cells Rat
10 - 20000

µM
Cell Viability

Dose-

dependent

effects on

viability and

LDH leakage.

[8]

TM-3 Leydig

Cells
Murine 0 - 10 mmol/L Cell Viability

IC₅₀ value of

5173 µmol/L

(5.173

mmol/L).

[15]

INS-1

Pancreatic β-

Cells

Rat 0.001 - 10 µM Cell Viability

Time-

dependent

decrease in

cell viability.

[3]

Ovarian

Antral

Follicles

Mouse
Up to 1000

µg/ml

Follicle

Growth/Viabili

ty

No significant

toxicity or

effect on

growth

observed.

[2]

| HepG2 Liver Cancer Cells | Human | 5 nM (Chronic) | Cell Proliferation | Significantly

accelerated cell growth and colony formation. |[13] |
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Table 2: Effects of MBP on Gene and Protein Expression

Cell Line Species
Concentrati
on

Target
Gene/Protei
n

Regulation Citation

MLTC-1
Leydig
Cells

Murine
10⁻⁹ - 10⁻⁶
M

StAR, SF-1,
GATA-4,
C/EBP-β

Upregulate
d

[5]

H295R

Adrenocortica

l Cells

Human 500 µM CYP17A1
Downregulate

d
[16]

TM-3 Leydig

Cells
Murine

2.5 - 10

mmol/L
GPX4

Downregulate

d
[15]

TM-3 Leydig

Cells
Murine

2.5 - 10

mmol/L
ACSL4 Upregulated [15]

INS-1

Pancreatic β-

Cells

Rat 1 - 10 µM

FOXO-1,

PDX-1, INS-

1, BCL-2

Downregulate

d
[3]

| HepG2 Liver Cancer Cells | Human | 5 nM (Chronic) | XBP1s | Upregulated |[13] |

Experimental Protocols
Protocol 1: Assessment of MBP-Induced Cytotoxicity using MTT Assay

This protocol is adapted from methodologies used for assessing cell viability in MLTC-1 and

INS-1 cells.[3][5]

Cell Seeding: Plate cells (e.g., TM-3, INS-1, HepG2) in a 96-well microtiter plate at a density

of 1-2 x 10⁵ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C

in 5% CO₂.

MBP Treatment: Prepare serial dilutions of MBP in serum-free medium from a stock solution

(typically dissolved in DMSO). The final DMSO concentration in the wells should not exceed
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0.1%. Remove the medium from the wells and add 100 µL of the medium containing different

concentrations of MBP (e.g., 0.1 µM to 10 mM) or vehicle control (0.1% DMSO).

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at

37°C in 5% CO₂.

MTT Addition: After incubation, add 10-25 µL of MTT solution (5 mg/mL in PBS) to each well.

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple

formazan crystals.

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO

to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 10

minutes in the dark.

Absorbance Measurement: Measure the absorbance at 490 nm or 595 nm using a

microplate reader.[3][5]

Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Calculate the IC₅₀ value (the concentration of MBP that causes 50% inhibition of cell viability)

using appropriate software.

Protocol 2: Analysis of Steroid Hormone Production in Leydig Cells

This protocol is based on studies investigating steroidogenesis in MLTC-1 cells.[4][5]

Cell Seeding: Seed MLTC-1 cells into 24-well plates at a concentration of 1 x 10⁵ cells/mL in

1 mL of medium per well. Allow cells to attach for 24 hours.

MBP Treatment: Remove the culture medium and wash the cells twice with PBS. Treat the

cells with various concentrations of MBP (e.g., 10⁻⁹ to 10⁻⁶ M) in serum-free medium for 24

hours.[5]

Stimulation: After the pre-incubation with MBP, stimulate steroidogenesis by adding a

stimulating agent such as human chorionic gonadotropin (hCG, e.g., 0.1 U/mL) for an

additional 4 hours.[5]
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Sample Collection: Collect the culture medium from each well and centrifuge to remove any

cellular debris. Store the supernatant at -80°C until analysis.

Hormone Quantification: Measure the concentration of progesterone or testosterone in the

medium using a validated method such as Radioimmunoassay (RIA), Enzyme-Linked

Immunosorbent Assay (ELISA), or Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Normalization: Normalize hormone concentrations to the total protein content in each

well, determined using a BCA or Bradford protein assay.

Protocol 3: Evaluation of Gene Expression by Real-Time PCR (qPCR)

This protocol is a generalized procedure based on methods described for analyzing gene

expression in response to MBP.[4][15]

Cell Treatment: Culture and treat cells with MBP as described in the previous protocols for

the desired time.

RNA Extraction: Lyse the cells directly in the culture plate using a lysis buffer (e.g., TRIzol).

Extract total RNA using a commercial kit according to the manufacturer's instructions. Assess

RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a

reverse transcription kit with oligo(dT) primers and reverse transcriptase.

qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and

reverse primers for the target gene (e.g., StAR, GPX4, p53) and a reference gene (e.g., β-

actin, GAPDH), and a suitable SYBR Green or TaqMan master mix.

Thermocycling: Perform the qPCR reaction in a real-time PCR system with appropriate

cycling conditions (denaturation, annealing, extension).

Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene

expression using the ΔΔCt method, normalizing the expression of the target gene to the

reference gene.
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Phase 1: Preparation & Exposure

Phase 2: Endpoint Analysis
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Phase 3: Data Interpretation
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Caption: General experimental workflow for in-vitro MBP toxicity testing.
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Caption: MBP's stimulatory effect on the Leydig cell steroidogenesis pathway.
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Hallmarks of Ferroptosis
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Caption: MBP-induced ferroptosis signaling cascade in TM-3 Leydig cells.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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